molecular formula C15H17N3O3 B12346176 ethyl 1,8-dimethyl-4-oxo-3a,9a-dihydro-3H-imidazo[1,2-a]quinoxaline-2-carboxylate

ethyl 1,8-dimethyl-4-oxo-3a,9a-dihydro-3H-imidazo[1,2-a]quinoxaline-2-carboxylate

Cat. No.: B12346176
M. Wt: 287.31 g/mol
InChI Key: YOYSTFOKVZKGHI-UHFFFAOYSA-N
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Description

Ethyl 1,8-dimethyl-4-oxo-3a,9a-dihydro-3H-imidazo[1,2-a]quinoxaline-2-carboxylate is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,8-dimethyl-4-oxo-3a,9a-dihydro-3H-imidazo[1,2-a]quinoxaline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction can be catalyzed by phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and induced by visible light .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar cyclization reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,8-dimethyl-4-oxo-3a,9a-dihydro-3H-imidazo[1,2-a]quinoxaline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of imidazoquinoxaline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 1,8-dimethyl-4-oxo-3a,9a-dihydro-3H-imidazo[1,2-a]quinoxaline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 1,8-dimethyl-4-oxo-3a,9a-dihydro-3H-imidazo[1,2-a]quinoxaline-2-carboxylate can be compared with other imidazoquinoxaline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which can differ significantly from those of related compounds.

Properties

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

ethyl 1,8-dimethyl-4-oxo-3a,9a-dihydro-3H-imidazo[1,2-a]quinoxaline-2-carboxylate

InChI

InChI=1S/C15H17N3O3/c1-4-21-15(20)12-9(3)18-11-7-8(2)5-6-10(11)16-14(19)13(18)17-12/h5-7,11,13,17H,4H2,1-3H3

InChI Key

YOYSTFOKVZKGHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C3C=C(C=CC3=NC(=O)C2N1)C)C

Origin of Product

United States

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